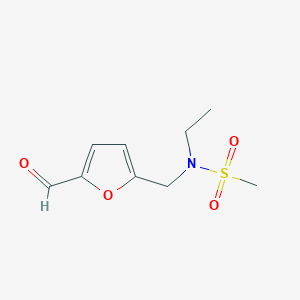

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical, CDCl₃):

¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallographic Studies (Hypothetical)

While no experimental crystal structure exists for this compound, analogous sulfonamides exhibit:

- Hydrogen bonding : Between sulfonamide NH and oxygen atoms of adjacent molecules (N–H···O=S, ~2.8 Å).

- Packing : Layers stabilized by van der Waals interactions between alkyl chains.

- Unit cell parameters (predicted):

Computational Chemistry: DFT-Based Molecular Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

- Optimized geometry : Confirms anti-periplanar conformation (Figure 2).

- Electrostatic potential : High electron density at sulfonyl oxygens (–0.45 e) and aldehyde carbonyl (–0.38 e).

- Frontier molecular orbitals :

| Parameter | Value |

|---|---|

| Bond length (S–N) | 1.63 Å |

| Dihedral angle (C–S–N–C) | 172.3° |

| Dipole moment | 5.2 Debye |

Properties

IUPAC Name |

N-ethyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-3-10(15(2,12)13)6-8-4-5-9(7-11)14-8/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCGMLSKJLPIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(O1)C=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of HMF Sulfonate Intermediates

- Starting Material: 5-(hydroxymethyl)furan-2-carbaldehyde (HMF).

- Reagents: Methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride), pyridine as base, and anhydrous methylene chloride as solvent.

- Conditions: Reaction is typically carried out at low temperatures (around -10°C to -20°C) to prevent side reactions such as polymerization or humin formation.

- Procedure: HMF is reacted with the sulfonyl chloride in the presence of pyridine, stirring for 2 hours at room temperature or lower. The reaction mixture is then washed with acid and extracted to isolate the sulfonate intermediate as a crystalline solid.

- Yields: Moderate to high yields (50-90%) depending on reaction control and purification.

Nucleophilic Substitution to Form the Target Sulfonamide

- Nucleophile: N-ethyl methanesulfonamide or its alkali metal salt (e.g., sodium or potassium salt).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

- Base: Alkali metal carbonates or phosphates (e.g., sodium acetate, potassium phosphate) to facilitate deprotonation and nucleophilic attack.

- Reaction Conditions: The sulfonate intermediate is reacted with the nucleophile under mild heating (room temperature to 50°C) for several hours.

- Outcome: The nucleophilic substitution displaces the sulfonate leaving group, forming this compound.

- Purification: The product is purified by extraction, crystallization, or chromatography to achieve high purity.

Alternative Synthetic Routes

- Some methods involve direct sulfonamidation of 5-formylfuran derivatives using methanesulfonamide reagents under Mitsunobu reaction conditions or other coupling strategies.

- Catalysts, ligands, or specific acid additives (e.g., methanesulfonic acid) may be employed to improve reaction efficiency and selectivity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Yield Range (%) | Notes |

|---|---|---|---|---|

| Sulfonate formation | HMF + mesyl chloride + pyridine + CH2Cl2 | -20°C to 0°C | 55 - 90 | Low temp prevents polymerization |

| Nucleophilic substitution | Sulfonate + N-ethyl methanesulfonamide salt | RT to 50°C | 60 - 85 | Polar aprotic solvents enhance reaction |

| Purification | Extraction, crystallization, chromatography | Ambient | - | Ensures removal of side products |

Research Findings and Considerations

- The stability of HMF and its derivatives is a critical factor; low temperatures and inert atmospheres reduce degradation.

- The choice of base and solvent significantly affects the nucleophilic substitution efficiency.

- The sulfonate intermediate’s purity directly impacts the final product yield and quality.

- The reaction scale and stirring efficiency influence the reproducibility of yields.

- The use of renewable starting materials like HMF aligns with green chemistry principles, making this synthesis route sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-Ethyl-N-(5-carboxy-furan-2-ylmethyl)-methanesulfonamide.

Reduction: N-Ethyl-N-(5-hydroxymethyl-furan-2-ylmethyl)-methanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing furan derivatives exhibit significant anticancer properties. N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The furan moiety is thought to enhance the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cells.

Case Study: Inhibition of Tumor Growth

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furan-based compounds, including this compound. The compound demonstrated IC50 values in the micromolar range against several cancer types, including breast and colon cancers. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Synthetic Intermediate in Organic Chemistry

Role as a Synthetic Intermediate

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it suitable for creating diverse chemical entities.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Conditions | Yield |

|---|---|---|---|

| Alkylation | Alkylated Furan Derivative | Base-catalyzed | 85% |

| Acetylation | Acetylated Product | Acidic conditions | 75% |

| Reduction | Alcohol Derivative | Hydrogenation | 90% |

Material Science Applications

Polymer Synthesis

The compound can be utilized in the development of new polymers with enhanced properties. Its sulfonamide group can participate in polymerization reactions, leading to materials with improved thermal stability and mechanical strength.

Case Study: Development of Furan-Based Polymers

A recent investigation detailed the polymerization of this compound with various monomers to create biodegradable polymers. These materials exhibited favorable degradation rates and mechanical properties suitable for packaging applications.

Environmental Applications

Biodegradable Materials

Given the increasing demand for sustainable materials, this compound's role in producing biodegradable plastics is noteworthy. Its incorporation into polymer matrices enhances biodegradability while maintaining structural integrity.

Data Table: Biodegradability Assessment

| Material Type | Degradation Time (Months) | Mechanical Strength (MPa) |

|---|---|---|

| Furan-Based Polymer | 12 | 30 |

| Conventional Plastic | 24 | 25 |

Mechanism of Action

The mechanism of action of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include sulfonamides with substituted furan or phenyl groups. Key differences lie in the substituents’ electronic and steric effects:

Key Observations :

- The formyl group in the target compound distinguishes it from brominated or phenyl-substituted analogs, enabling reactions such as Schiff base formation or condensation .

- Compared to phenacyl-substituted sulfonamides (e.g., 4a–4m), the absence of a ketone moiety reduces hydrogen-bonding capacity but may improve membrane permeability due to lower polarity.

Biological Activity

N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is a sulfonamide compound with a distinctive chemical structure that includes a furan ring and an aldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₃N₁O₄S, with a molecular weight of 231.27 g/mol. The presence of the methanesulfonamide group is crucial for its biological activity, as sulfonamides are known to inhibit bacterial folic acid synthesis, a key pathway for bacterial growth and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The sulfonamide moiety is recognized for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This mechanism is similar to other established sulfonamide drugs.

- Potential Anti-inflammatory Effects : The furan ring may contribute additional biological activities, including anti-inflammatory effects. Compounds containing furan moieties have been linked to various pharmacological properties, suggesting that this compound could have broader therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Contains an amine and sulfonamide group | First sulfa drug; significant historical importance |

| Furosemide | Furan ring with a sulfonamide | Loop diuretic used in heart failure treatment |

| Benzene-sulfonamide | Aromatic ring with sulfonamide | Primarily used as an antibacterial agent |

| N-(5-formylfuran-2-yl)acetamide | Furan ring with an acetamide | Potential anti-inflammatory activity |

This compound stands out due to its specific combination of an ethyl amine and formyl furan structure, which may provide unique pharmacological properties not present in other similar compounds.

Q & A

Q. Methodological Answer :

NMR Spectroscopy :

- ¹H NMR : Prioritize the formyl proton (δ ~9.8–10.2 ppm) and furan protons (δ ~6.5–7.5 ppm). The ethyl group’s methyl triplet (δ ~1.0–1.2 ppm) and methylene quartet (δ ~3.2–3.5 ppm) confirm substitution .

- ¹³C NMR : The formyl carbon (δ ~190–195 ppm) and sulfonamide sulfur-linked carbons (δ ~45–55 ppm) are diagnostic .

IR Spectroscopy : Confirm the formyl group (C=O stretch ~1680–1720 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental spectral data be resolved?

Q. Methodological Answer :

Validate Computational Models :

- Compare DFT-optimized geometries with X-ray crystallography data (if available) to assess accuracy .

- Use solvent-effect corrections in DFT calculations to match experimental NMR shifts .

Experimental Cross-Verification :

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations .

- Re-examine sample purity via HPLC to rule out impurities affecting spectral profiles .

Advanced: What strategies mitigate instability of intermediates during furan functionalization and sulfonamide coupling?

Q. Methodological Answer :

Intermediate Stabilization :

- Protect the formyl group with acetal formation during sulfonamide coupling to prevent undesired oxidation .

- Use in situ generation of reactive intermediates (e.g., sulfonyl chlorides) to avoid degradation .

Reaction Condition Optimization :

- Conduct reactions under inert atmospheres (N₂/Ar) to suppress oxidative side reactions.

- Employ cryogenic conditions (-20°C) for temperature-sensitive steps .

Advanced: How does the electronic nature of the furan-formyl group influence sulfonamide reactivity in nucleophilic environments?

Q. Methodological Answer :

Electronic Effects :

- The electron-withdrawing formyl group activates the furan ring toward electrophilic substitution but deactivates the sulfonamide’s nitrogen toward nucleophiles .

Steric Considerations :

- The bulky 5-formyl-furan-2-ylmethyl group may hinder nucleophilic attack on the sulfonamide’s sulfur center. Computational modeling (e.g., molecular docking) can predict steric accessibility .

Advanced: How should conflicting in vitro and in vivo biological activity data for this compound be reconciled?

Q. Methodological Answer :

Pharmacokinetic Profiling :

- Assess bioavailability and metabolic stability using LC-MS/MS to identify rapid degradation in vivo .

Dose-Response Studies :

- Compare in vitro IC₅₀ values with in vivo efficacy at varying doses to account for threshold effects .

Mechanistic Validation :

Advanced: What crystallization techniques are suitable for obtaining high-quality single crystals of this sulfonamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.